1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural components in various agrochemicals and pharmaceuticals . The unique chemical structure of this compound makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of 1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves several methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the convenient access to imidazo[1,5-a]pyridine derivatives from readily available starting materials . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In industry, it is used in the development of optoelectronic devices and other technological applications .
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound exerts its effects through the process of phosphorylation, which activates nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . This activation leads to the upregulation of proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Comparison with Similar Compounds
1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds such as imidazo[1,2-a]pyridines . While both classes of compounds share a similar heterocyclic structure, imidazo[1,5-a]pyridines are known for their unique optical behaviors and biological properties .
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(3-methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c1-10-5-4-6-11(9-10)13-12-7-2-3-8-17(12)14(16-13)15(18)19/h2-9H,1H3,(H,18,19) |
InChI Key |
VPGBYIIXRPEXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C=CC=CN3C(=N2)C(=O)O |
Origin of Product |
United States |
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